molecular formula C7H7ClN2O2 B3323754 3-Pyridinecarboxylic acid, 5-chloro-2-(methylamino)- CAS No. 169806-29-5

3-Pyridinecarboxylic acid, 5-chloro-2-(methylamino)-

Cat. No. B3323754
M. Wt: 186.59 g/mol
InChI Key: PLEUEOOJVKGFJQ-UHFFFAOYSA-N
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Patent
US07678818B2

Procedure details

A mixture of 2,5-dichloronicotinic acid (1.76 g, 9.17 mmol), 41% aq. methylamine solution (7 mL), and 1,4-dioxane (6 mL) was heated at 160° C. under microwave irradiation for 20 min. After cooling, volatile material was distilled off, and the residue was dissolved in water (30 mL) and acidified to pH 3 by addition of 37% aq. hydrochloric acid solution. The precipitate was collected by filtration and triturated in DCM to produce the title compound (1.60 g, 92%). Off-white solid, MS (ISP): 187.1 (M+H)+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][NH2:13]>O1CCOCC1>[Cl:11][C:8]1[CH:9]=[N:10][C:2]([NH:13][CH3:12])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=N1)Cl
Name
Quantity
7 mL
Type
reactant
Smiles
CN
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
volatile material was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (30 mL)
ADDITION
Type
ADDITION
Details
acidified to pH 3 by addition of 37% aq. hydrochloric acid solution
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated in DCM

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=C(C(=O)O)C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.